molecular formula C6H9IN2 B13020144 4-Iodo-1-isopropyl-1h-imidazole CAS No. 918643-52-4

4-Iodo-1-isopropyl-1h-imidazole

Cat. No.: B13020144
CAS No.: 918643-52-4
M. Wt: 236.05 g/mol
InChI Key: KQUPSESEAGXMQN-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isopropyl-1H-imidazole typically involves the iodination of 1-isopropyl-1H-imidazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while coupling reactions can produce complex organic molecules with diverse functionalities .

Scientific Research Applications

4-Iodo-1-isopropyl-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s ability to form strong interactions with these targets, potentially leading to biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-isopropyl-1H-imidazole is unique due to the presence of both the iodine atom and the isopropyl group. This combination can enhance its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

918643-52-4

Molecular Formula

C6H9IN2

Molecular Weight

236.05 g/mol

IUPAC Name

4-iodo-1-propan-2-ylimidazole

InChI

InChI=1S/C6H9IN2/c1-5(2)9-3-6(7)8-4-9/h3-5H,1-2H3

InChI Key

KQUPSESEAGXMQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1)I

Origin of Product

United States

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